molecular formula C15H11N9O B1667392 Andolast CAS No. 132640-22-3

Andolast

Cat. No.: B1667392
CAS No.: 132640-22-3
M. Wt: 333.31 g/mol
InChI Key: VXEBMQZDPONDFB-UHFFFAOYSA-N
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Description

Andolast is a small molecule drug known for its anti-inflammatory and anti-allergic properties. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as an activator of calcium-activated potassium channels and an inhibitor of immunoglobulin E-mediated anaphylaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Andolast involves multiple steps, starting from the preparation of the core structure, which is a tetrazolyl-benzamido derivative. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Andolast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

Andolast has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of calcium-activated potassium channels.

    Biology: Investigated for its effects on cellular processes such as immunoglobulin E synthesis and cytokine production.

    Medicine: Explored for its therapeutic potential in treating respiratory conditions like asthma and COPD.

    Industry: Utilized in the development of new anti-inflammatory and anti-allergic drugs

Mechanism of Action

Andolast exerts its effects by activating calcium-activated potassium channels, which leads to the stabilization of cell membranes and inhibition of inflammatory mediator release. The compound also inhibits the synthesis of immunoglobulin E by acting at different cellular levels, including the reduction of interleukin-4 mRNA levels in T cells and the expression of epsilon germline transcripts in peripheral blood mononuclear cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Andolast

This compound is unique in its dual mechanism of action as both an activator of calcium-activated potassium channels and an inhibitor of immunoglobulin E synthesis. This dual action makes it particularly effective in controlling asthma symptoms and reducing the incidence of asthma exacerbations .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBMQZDPONDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157682
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-22-3
Record name Andolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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